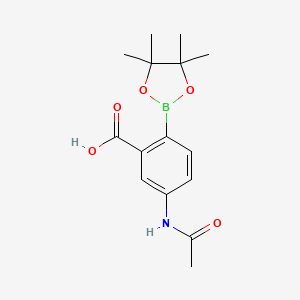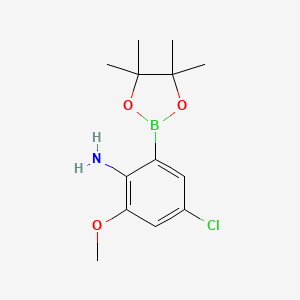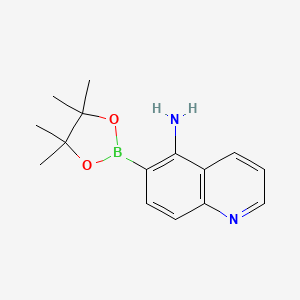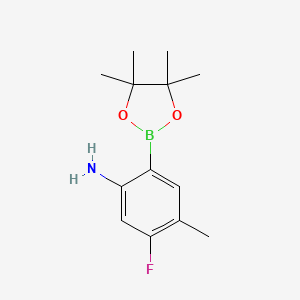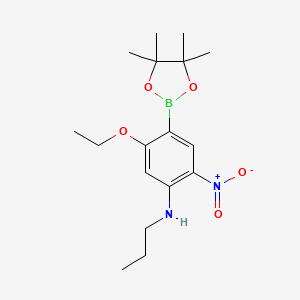
5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, an ethoxy group, and a boron-containing dioxaborolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the borylation of aniline derivatives. The process often starts with the nitration of aniline to introduce the nitro group, followed by the ethoxylation to add the ethoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Applications in material science, including the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The boron-containing dioxaborolane ring can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These interactions are crucial in its applications in organic synthesis and potential pharmaceutical development .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the ethoxy and nitro groups.
2-Nitro-5-pyridineboronic acid pinacol ester: Contains a nitro group and a boronic acid ester but differs in the aromatic ring structure
Uniqueness
The presence of the nitro, ethoxy, and dioxaborolane groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-ethoxy-2-nitro-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O5/c1-7-9-19-13-11-15(23-8-2)12(10-14(13)20(21)22)18-24-16(3,4)17(5,6)25-18/h10-11,19H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFLULDCFVCAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)NCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
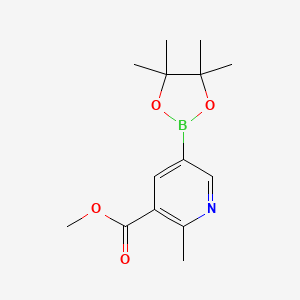
![Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B7956251.png)
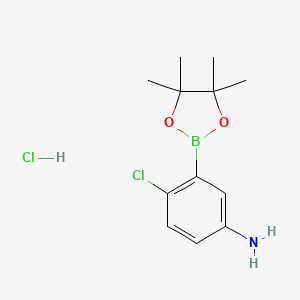
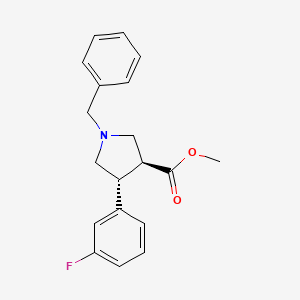
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]azanium;chloride](/img/structure/B7956266.png)
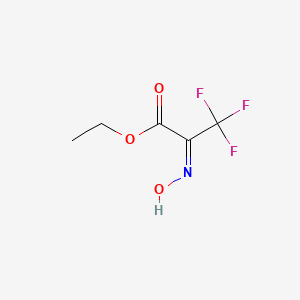
![2,2-Dimethyl-1-[4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B7956274.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7956275.png)
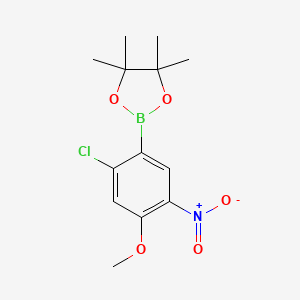
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane](/img/structure/B7956282.png)
